molecular formula C8H18O4S2 B115149 2,2,2',2'-Tetramethoxyethyl Disulfide CAS No. 15890-65-0

2,2,2',2'-Tetramethoxyethyl Disulfide

Cat. No.: B115149
CAS No.: 15890-65-0
M. Wt: 242.4 g/mol
InChI Key: QMQRLQGOSNVBNO-UHFFFAOYSA-N
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Scientific Research Applications

2,2,2’,2’-Tetramethoxyethyl Disulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2’,2’-Tetramethoxyethyl Disulfide is not specified in the search results. Its use as a reagent, additive, and ligand in organic synthesis suggests it may participate in various chemical reactions, but the exact mechanisms would depend on the specific reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2’,2’-Tetramethoxyethyl Disulfide typically involves the reaction of dimethyl acetal with sulfur compounds. One common method includes the reaction of 2,2-dimethoxyethanol with sulfur dichloride (S2Cl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for 2,2,2’,2’-Tetramethoxyethyl Disulfide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2’,2’-Tetramethoxyethyl Disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, acids, and bases.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2’,2’-Tetramethoxyethyl Disulfide is unique due to its specific structure, which includes two methoxyethyl groups attached to a disulfide bond. This structure imparts distinct chemical properties, such as its reactivity towards oxidation and reduction, making it valuable in various research applications .

Properties

IUPAC Name

2-(2,2-dimethoxyethyldisulfanyl)-1,1-dimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4S2/c1-9-7(10-2)5-13-14-6-8(11-3)12-4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQRLQGOSNVBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CSSCC(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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